6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
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Overview
Description
6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives It is characterized by its unique structure, which includes an ethyl group at the 6th position, a hydroxy group at the 7th position, a methyl group at the 2nd position, and a phenyl group at the 3rd position on the chromen-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the chromen-4-one structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 7-keto-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one.
Reduction: Formation of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-dihydrochromen-4-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the ethyl and methyl groups present in 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Contains a methoxy group instead of a hydroxy group at the 7th position.
2-methyl-3-phenyl-4H-chromen-4-one: Lacks the ethyl and hydroxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-ethyl-7-hydroxy-2-methyl-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-3-12-9-14-16(10-15(12)19)21-11(2)17(18(14)20)13-7-5-4-6-8-13/h4-10,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQXLAYZCAPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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